molecular formula C16H15FN4S B5867315 2-{4-ethyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine

2-{4-ethyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine

Cat. No. B5867315
M. Wt: 314.4 g/mol
InChI Key: IUCQTMNZVVBAIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-ethyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and agrochemistry.

Mechanism of Action

The mechanism of action of 2-{4-ethyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine is not fully understood. However, it has been proposed that it exerts its antitumor activity by inhibiting the proliferation of cancer cells through the induction of apoptosis. It has also been suggested that it may inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, leading to the disruption of DNA replication and cell division.
Biochemical and Physiological Effects:
2-{4-ethyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to inhibit the growth of cancer cells, as well as certain fungi and bacteria. In addition, it has been shown to have herbicidal activity, inhibiting the growth of certain plant species. However, further research is needed to fully understand its effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{4-ethyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine in lab experiments is its potent antitumor activity, making it a potential candidate for the development of new cancer therapies. However, one limitation is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the research on 2-{4-ethyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine. One direction is to further investigate its mechanism of action, in order to better understand its effects on cancer cells and other organisms. Another direction is to explore its potential use as a herbicide, as well as its potential as a new antimicrobial agent. Furthermore, research could be conducted on the development of new derivatives of 2-{4-ethyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine, in order to improve its potency and reduce its potential toxicity.

Synthesis Methods

The synthesis of 2-{4-ethyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine involves the reaction of 4-ethyl-5-mercapto-1H-1,2,4-triazole with 2-fluorobenzyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with 2-chloropyridine. The final product is obtained after purification and recrystallization.

Scientific Research Applications

2-{4-ethyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, it has been demonstrated to have antifungal and antibacterial activity, making it a potential candidate for the development of new antimicrobial agents. Furthermore, it has been investigated for its potential use as a herbicide, due to its ability to inhibit the growth of certain plant species.

properties

IUPAC Name

2-[4-ethyl-5-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4S/c1-2-21-15(14-9-5-6-10-18-14)19-20-16(21)22-11-12-7-3-4-8-13(12)17/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCQTMNZVVBAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC=C2F)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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